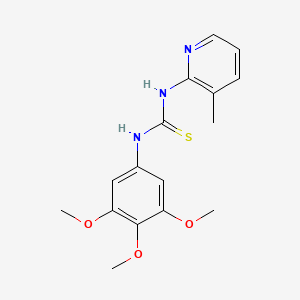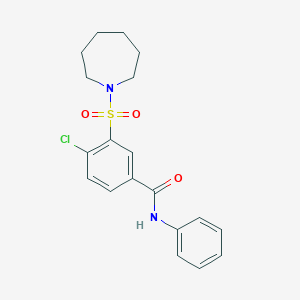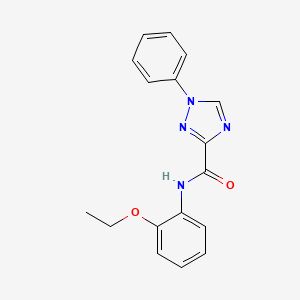
N-(3,5-difluorophenyl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-2-phenoxybutanamide, also known as DFB or DFB-PB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and medicine. DFB-PB is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic processes in the body. In
Wirkmechanismus
N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. When N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB binds to PPARδ, it induces a conformational change that allows it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences in the promoter regions of target genes, leading to their activation or repression.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to increase fatty acid oxidation and glucose uptake in skeletal muscle, improve insulin sensitivity, and reduce inflammation. In addition, N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, colon, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on PPARδ can be easily measured using luciferase reporter assays or real-time PCR. However, N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, its effects on other nuclear receptors and signaling pathways are not well understood, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its anti-cancer properties, which could be further explored in preclinical and clinical studies. Additionally, the molecular mechanisms underlying its effects on PPARδ and other signaling pathways could be elucidated using structural biology and proteomics approaches. Finally, the development of more potent and selective PPARδ agonists based on the structure of N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB could lead to the discovery of new drugs for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-2-phenoxybutanamide-PB has been studied extensively for its potential applications in pharmacology and medicine. It has been shown to have anti-inflammatory, anti-cancer, and metabolic-regulating properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-2-15(21-14-6-4-3-5-7-14)16(20)19-13-9-11(17)8-12(18)10-13/h3-10,15H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDHDUBPLBYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)F)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)

![N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4391849.png)
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4391856.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4391868.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391892.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4391907.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-phenylpropanamide](/img/structure/B4391909.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide](/img/structure/B4391912.png)